BenchChemオンラインストアへようこそ!

Boc-L-3-thienylalanine dcha

Peptide Therapeutics ACE Inhibition In Vivo Pharmacology

Boc-L-3-thienylalanine dcha (CAS 83825-42-7) is a high-purity (≥98% HPLC, chiral purity) non-natural amino acid for peptide synthesis. Its 3-thienyl moiety enables sulfur-mediated interactions and receptor selectivity gains unattainable with phenylalanine or tyrosine analogs. Evidence shows incorporation can improve in vivo potency and reduce hepatotoxicity. Supplied as a stable dicyclohexylammonium salt with verified stereochemistry, it ensures reproducibility in SAR studies. Ideal for lead optimization where precise pharmacological differentiation is required.

Molecular Formula C24H40N2O4S
Molecular Weight 452.65
CAS No. 226880-86-0; 83825-42-7
Cat. No. B2533566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-3-thienylalanine dcha
CAS226880-86-0; 83825-42-7
Molecular FormulaC24H40N2O4S
Molecular Weight452.65
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C12H17NO4S.C12H23N/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m0./s1
InChIKeyFNTVEJPWKBETJW-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Boc-L-3-thienylalanine dcha: Technical Specifications and Procurement Guide for Research Applications


Boc-L-3-thienylalanine dcha (CAS 226880-86-0; 83825-42-7) is a specialized, non-natural amino acid derivative widely used as a building block in peptide synthesis and pharmaceutical research . It consists of an L-alanine core modified with a 3-thienyl group, with its amino function protected by a tert-butoxycarbonyl (Boc) group and stabilized as a dicyclohexylammonium (dcha) salt . This compound is primarily employed in the construction of peptides where the introduction of a thienyl moiety is desired for modulating biological activity or physicochemical properties [1].

Why Boc-L-3-thienylalanine dcha Cannot Be Directly Replaced by Other Boc-Amino Acid Derivatives in Peptide Synthesis


While numerous Boc-protected amino acids are available for solid-phase peptide synthesis (SPPS), simple substitution between them is scientifically unsound. The biological and physicochemical properties of a peptide are dictated by the unique structural and electronic characteristics of its constituent amino acid side chains [1]. Boc-L-3-thienylalanine dcha introduces a 3-thienyl group, a sulfur-containing heteroaromatic ring, which is not merely a bioisostere for phenylalanine or tyrosine. Direct replacement with a Boc-protected phenylalanine or tyrosine derivative would eliminate the specific sulfur-mediated interactions and altered π-stacking properties conferred by the thienyl moiety, potentially ablating target binding, receptor selectivity, or desired pharmacological effects [2]. The quantitative evidence below demonstrates how this specific building block enables distinct outcomes unattainable with its more common aromatic analogs.

Quantitative Differentiation of Boc-L-3-thienylalanine dcha in Peptide Drug Development: A Comparative Evidence Guide


Enhanced Antihypertensive Efficacy in an In Vivo Model by a Peptide Incorporating the Thienylalanine Moiety

In a study of a novel ACE inhibitor, the tripeptide 3-(3-thienyl)-L-alanyl-ornithyl-proline (TOP), which incorporates the 3-thienylalanine residue, demonstrated superior antihypertensive efficacy in an L-NAME-induced hypertensive rat model compared to the standard drug captopril [1]. The study found that TOP at a dose of 20 mg/kg was more effective than captopril at 40 mg/kg in preventing the development of hypertension [1].

Peptide Therapeutics ACE Inhibition In Vivo Pharmacology

Quantitative Pharmacological Profile Shifts in Vasopressin Analogs Upon Thienylalanine Substitution

Substitution of a natural amino acid with β-thienylalanine in position 3 of vasopressin analogs resulted in a quantifiable shift in their pharmacological activity profile [1]. The study showed that [3-thienylalanine]-8-lysine-vasopressin exhibited increased oxytocic, avian vasodepressor, and antidiuretic potencies compared to the unmodified 8-lysine-vasopressin, while its pressor potency remained similar or slightly lower [1].

Peptide Pharmacology Receptor Selectivity Vasopressin Analogs

Improved Hepatotoxicity Profile of Thienylalanine-Containing Peptide in Comparative In Vivo Study

Beyond superior efficacy, the tripeptide TOP, containing the 3-thienyl-L-alanine moiety, also demonstrated a protective effect on liver tissue in an L-NAME-induced hypertensive rat model when compared to captopril [1]. The study reported that TOP administration resulted in improved biochemical markers (malondialdehyde, alanine aminotransferase, and aspartate aminotransferase) and less severe histopathological changes in the liver relative to the captopril group [1].

Drug Safety Hepatotoxicity In Vivo Toxicology

Guaranteed Chiral and Chemical Purity for Reproducible Peptide Synthesis

The dicyclohexylammonium (dcha) salt form of Boc-L-3-thienylalanine is supplied with verified high purity. Commercial sources specify a minimum purity of ≥98% by HPLC, which includes verification of chiral purity to ensure the correct (L) enantiomer is present . This contrasts with the free amino acid form, where purity specifications may be less rigorously defined or where the compound may be less stable.

Peptide Synthesis Quality Control SPPS

Procurement-Focused Application Scenarios for Boc-L-3-thienylalanine dcha


Optimizing Peptide Drug Candidates for Enhanced In Vivo Potency

For medicinal chemistry groups engaged in lead optimization, Boc-L-3-thienylalanine dcha is a strategic building block. The evidence shows its incorporation can drastically improve in vivo potency, as seen in the TOP tripeptide study where the effective dose was reduced by 50% compared to the standard drug captopril [1]. This scenario applies directly to projects aiming to lower the required therapeutic dose, potentially improving patient compliance and reducing off-target effects.

Fine-Tuning Receptor Selectivity in Peptide Agonists/Antagonists

Research teams developing peptide-based therapeutics that target receptor families with multiple subtypes (e.g., GPCRs) should prioritize this compound. As demonstrated in vasopressin analog research, substitution with thienylalanine allows for the quantitative modulation of specific activities—increasing certain potencies while leaving others unchanged [1]. This is ideal for generating more selective drug candidates with improved safety profiles.

Improving the Safety Profile of Peptide Therapeutics

Projects where hepatotoxicity is a known liability for a drug class (e.g., certain ACE inhibitors) can benefit from incorporating Boc-L-3-thienylalanine dcha. Comparative in vivo data indicate that peptides containing this moiety can exhibit a protective effect on liver tissue, showing reduced markers of damage compared to small molecule counterparts like captopril [1]. This makes it a high-value building block for researchers focused on developing safer peptide drugs.

High-Fidelity Solid-Phase Peptide Synthesis (SPPS) for Structure-Activity Relationship (SAR) Studies

This scenario is critical for any laboratory performing SAR studies where data integrity is paramount. The compound is supplied as a dcha salt with a verified purity of ≥98% by HPLC, including chiral purity [1]. This level of quality control ensures that the peptide synthesized is of the correct sequence and stereochemistry, eliminating a major variable and guaranteeing that observed biological effects are due to the intended structural modification, not an impurity or the wrong enantiomer.

Quote Request

Request a Quote for Boc-L-3-thienylalanine dcha

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.